molecular formula C14H16N2O2 B2794673 N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide CAS No. 862829-29-6

N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide

Cat. No. B2794673
CAS RN: 862829-29-6
M. Wt: 244.294
InChI Key: YFCYPWDTILVWBS-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” is a complex organic compound. Based on its name, it likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), which is substituted with various functional groups .


Molecular Structure Analysis

The molecular structure of a compound like “N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” would likely be determined using techniques such as 1H-, 13C-, and 1H/13C (HETCOR) NMR, as well as IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving a compound like “N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” would likely depend on the specific functional groups present in the molecule. For example, the oxazole ring might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” would likely be determined using various analytical techniques. These might include determining its molecular weight, solubility, melting point, boiling point, and spectral properties .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Potential: Research on analogs with similar structures has demonstrated significant potential in anticancer applications. For instance, compounds derived from 3-substituted-N-aryl carboxamide analogs have shown activity against a variety of cancer cell lines, highlighting their role in developing new anticancer agents (Ahsan, 2012).

Heterocyclic Compounds' Applications

  • Biological Activities: Studies have synthesized novel heterocyclic compounds exhibiting antimicrobial, antitumor, and antioxidant activities. These compounds, including some with selenium elements for enhanced biological activity, showcase the broad potential of heterocyclic carboxamides in various scientific applications (Khalifa et al., 2015).

Molecular Docking and Synthesis

  • Molecular Docking Studies: Research involving the structural analysis and molecular docking of carboxamide analogs indicates their potential as inhibitors or receptors for various diseases. Such studies provide a foundation for developing new therapeutic agents based on modifying the carboxamide structure for targeted efficacy (Qiao et al., 2019).

Luminescence Sensing and Metal-Organic Frameworks

  • Luminescence Sensing: Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, which exhibit luminescence sensing capabilities. This research indicates the utility of dimethylphenyl derivatives in detecting and sensing applications, demonstrating the compound's potential in analytical chemistry (Shi et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound like “N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” would be determined based on its physical and chemical properties, as well as how it is used. Material Safety Data Sheets (MSDS) would typically provide this information .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-9(2)7-12(6-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCYPWDTILVWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N=C(O2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

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